

Application Note and Protocol: Isobac 20 for In Vitro Antimicrobial Susceptibility Testing

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Compound of Interest

Compound Name: *Isobac*

Cat. No.: *B12300594*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The **Isobac** 20 system provides a standardized and reliable method for determining the in vitro susceptibility of a wide range of bacterial isolates to various antimicrobial agents. This application note details the principles, protocols, and data interpretation for using the **Isobac** 20 system, which is based on the established broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[1][2][3][4] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[3][4] Accurate MIC determination is crucial for guiding therapeutic choices, monitoring the development of antimicrobial resistance, and in the research and development of new antimicrobial compounds.[5][6][7]

The **Isobac** 20 system is designed for ease of use, reproducibility, and compatibility with both manual and automated reading systems, making it a versatile tool for the modern microbiology laboratory.

Principle of the Method

The **Isobac** 20 system utilizes the principle of broth microdilution. This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[1][3] The **Isobac** 20 plates are pre-coated with a range of antimicrobial concentrations. Following inoculation and incubation, the plates are examined for

visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the test organism.[4]

Data Presentation: Interpreting Isobac 20 Results

Quantitative data from the **Isobac** 20 system is presented as MIC values in µg/mL. These values can be used to categorize the bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints from organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: Example MIC Data for Quality Control Strains

Antimicrobial Agent	E. coli ATCC® 25922™ MIC Range (µg/mL)	S. aureus ATCC® 29213™ MIC Range (µg/mL)
Amikacin	0.5 - 4	1 - 8
Ampicillin	2 - 8	0.12 - 0.5
Ciprofloxacin	0.004 - 0.016	0.12 - 0.5
Gentamicin	0.12 - 1	0.12 - 1
Tetracycline	0.5 - 2	0.12 - 1

Table 2: Example Interpretation of MIC Results for a Clinical Isolate

Antimicrobial Agent	Isolate MIC (µg/mL)	CLSI Breakpoints (S/I/R in µg/mL)	Interpretation
Amikacin	2	≤16 / 32 / ≥64	Susceptible
Ampicillin	32	≤8 / 16 / ≥32	Resistant
Ciprofloxacin	0.06	≤1 / 2 / ≥4	Susceptible
Gentamicin	8	≤4 / 8 / ≥16	Intermediate
Tetracycline	16	≤4 / 8 / ≥16	Resistant

Experimental Protocols

Inoculum Preparation

A standardized inoculum is critical for accurate and reproducible AST results.^[8] The target inoculum density for the broth microdilution method is approximately 5×10^5 colony-forming units (CFU)/mL in the final test volume.

Materials:

- Pure, 18-24 hour bacterial culture on a non-selective agar plate.
- Sterile saline or Mueller-Hinton Broth (MHB).
- 0.5 McFarland turbidity standard.
- Spectrophotometer (optional).
- Sterile loops, swabs, and tubes.

Protocol:

- Using a sterile loop or swab, touch 3-5 morphologically similar colonies from the fresh culture plate.
- Suspend the colonies in sterile saline or MHB.
- Vortex the suspension to create a smooth, homogenous mixture.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an absorbance of 0.08-0.13 at 625 nm. This suspension will contain approximately $1-2 \times 10^8$ CFU/mL.^[2]
- Within 15 minutes of preparation, dilute this standardized suspension to achieve the final target inoculum concentration in the **Isobac** 20 plate. A common dilution is 1:100 in sterile MHB, followed by a further 1:2 dilution in the plate, resulting in a final concentration of approximately 5×10^5 CFU/mL.

Isobac 20 Plate Inoculation

Materials:

- **Isobac** 20 antimicrobial susceptibility plate.
- Prepared standardized bacterial inoculum.
- Multichannel pipette.
- Sterile reagent reservoirs.

Protocol:

- Allow the **Isobac** 20 plate to come to room temperature before opening the protective pouch.
- Pour the diluted bacterial inoculum into a sterile reagent reservoir.
- Using a multichannel pipette, dispense the appropriate volume (as specified in the **Isobac** 20 manual, typically 50 µL or 100 µL) of the inoculum into each well of the **Isobac** 20 plate.
- Ensure that the positive control well (growth control) is inoculated and the negative control well (sterility control) is not.
- Cover the plate with the provided lid.

Incubation

Protocol:

- Incubate the inoculated **Isobac** 20 plates in ambient air at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours for most non-fastidious bacteria.[9]
- Incubation times may need to be adjusted for fastidious organisms as per standard guidelines.
- Do not stack plates more than three high to ensure even temperature distribution.

Reading and Interpreting Results

Protocol:

- After incubation, place the **Isobac** 20 plate on a dark, non-reflective surface or a reading apparatus.
- Examine the growth control well to ensure adequate bacterial growth (indicated by turbidity).
- Examine the sterility control well to ensure no growth has occurred.
- For each antimicrobial agent, observe the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.[\[2\]](#)
- Record the MIC values for each antimicrobial tested.
- Interpret the results as Susceptible, Intermediate, or Resistant by comparing the MIC values to the established breakpoints (see Table 2 for an example).

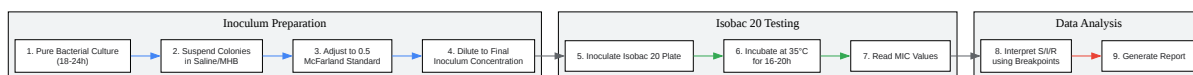
Quality Control

Regular quality control (QC) is essential to ensure the accuracy and reliability of the **Isobac** 20 system.[\[10\]](#) This involves testing well-characterized reference strains with known MIC values.

Protocol:

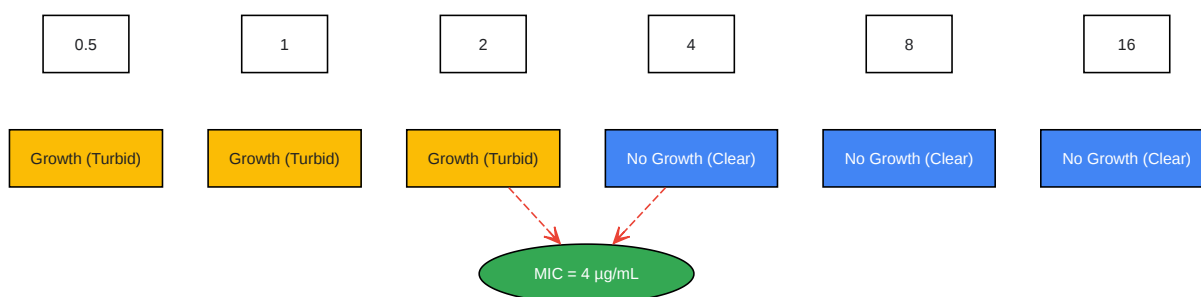
- Perform QC testing with appropriate ATCC® reference strains (e.g., *E. coli* ATCC® 25922™, *S. aureus* ATCC® 29213™, *P. aeruginosa* ATCC® 27853™) on a regular basis (e.g., weekly, with each new lot of plates).[\[8\]](#)[\[10\]](#)
- The resulting MIC values should fall within the acceptable ranges specified by CLSI or EUCAST (see Table 1 for an example).
- If QC results are out of range, investigate potential sources of error, which may include inoculum preparation, incubation conditions, or the integrity of the **Isobac** 20 plates.[\[10\]](#)[\[11\]](#)

Visualizations



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Caption: Experimental workflow for antimicrobial susceptibility testing using the **Isobac 20** system.



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Caption: Logical relationship for determining the Minimum Inhibitory Concentration (MIC).

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